molecular formula C10H14F6NiO6 B15284880 Nickel 1,1,1-trifluoro 2,4-pentanedionate CAS No. 55534-89-9

Nickel 1,1,1-trifluoro 2,4-pentanedionate

Cat. No.: B15284880
CAS No.: 55534-89-9
M. Wt: 402.90 g/mol
InChI Key: ZKWNTTFKFAZZPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel 1,1,1-trifluoro 2,4-pentanedionate can be synthesized by reacting nickel(II) salts, such as nickel(II) acetate or nickel(II) chloride, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent like toluene or ethanol. The base, often sodium hydroxide or potassium carbonate, facilitates the deprotonation of the diketone, allowing it to coordinate with the nickel ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Nickel 1,1,1-trifluoro 2,4-pentanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other β-diketonates for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel β-diketonate complexes .

Mechanism of Action

The mechanism of action of nickel 1,1,1-trifluoro 2,4-pentanedionate involves its ability to coordinate with various substrates through its nickel center. The compound can form stable complexes with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Nickel 1,1,1-trifluoro 2,4-pentanedionate is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity compared to other nickel β-diketonates. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

55534-89-9

Molecular Formula

C10H14F6NiO6

Molecular Weight

402.90 g/mol

IUPAC Name

nickel;5,5,5-trifluoro-4-hydroxypent-3-en-2-one;dihydrate

InChI

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2

InChI Key

ZKWNTTFKFAZZPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.O.O.[Ni]

Origin of Product

United States

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